N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10501480
InChI: InChI=1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,14,16)
SMILES: CC1=C(C(=NO1)C)C(=O)NC2=CC(=CC=C2)Cl
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol

N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

CAS No.:

Cat. No.: VC10501480

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide -

Specification

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
IUPAC Name N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,14,16)
Standard InChI Key ILSSZIAGOJRUOG-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)C(=O)NC2=CC(=CC=C2)Cl
Canonical SMILES CC1=C(C(=NO1)C)C(=O)NC2=CC(=CC=C2)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a 1,2-oxazole ring with a carboxamide group and chlorinated aromatic substituent. Key features include:

  • 1,2-Oxazole Core: A five-membered heterocyclic ring containing one oxygen and one nitrogen atom at positions 1 and 2, respectively. Methyl groups at positions 3 and 5 enhance steric bulk and influence electronic properties.

  • Carboxamide Functionalization: The carbonyl group at position 4 forms an amide bond with the 3-chlorophenyl ring, contributing to hydrogen-bonding capabilities and target-binding affinity .

  • Chlorophenyl Substituent: The 3-chlorophenyl group introduces halogen-mediated hydrophobic interactions, a common feature in bioactive molecules.

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource
Molecular FormulaC12H11ClN2O2\text{C}_{12}\text{H}_{11}\text{ClN}_2\text{O}_2
Molecular Weight250.68 g/mol
IUPAC NameN-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
LogP (Lipophilicity)Estimated 2.8–3.2
Hydrogen Bond Acceptors3 (oxygen and nitrogen atoms)

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves multi-step organic reactions, typically proceeding via:

  • Oxazole Ring Formation: Cyclization of a β-ketoamide precursor under dehydrative conditions. For example, reaction of 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride with 3-chloroaniline in the presence of a base like triethylamine.

  • Amide Coupling: Activation of the carboxylic acid group (e.g., using thionyl chloride) followed by nucleophilic acyl substitution with 3-chloroaniline .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Oxazole Formationβ-Ketoamide, POCl₃, 80°C, 6h65–70%
Amide Bond Formation3-Chloroaniline, DCC, DMAP, DCM, 0°C→RT85–90%

Key challenges include minimizing side reactions such as over-chlorination and ensuring regioselectivity during cyclization. Industrial-scale production may employ continuous flow reactors to enhance yield and purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate lipophilicity (logP ≈ 3.0), favoring solubility in organic solvents like DMSO and ethanol but limited aqueous solubility (<0.1 mg/mL). Stability studies indicate degradation under strong acidic/basic conditions, with a half-life >24 hours at pH 7.4.

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR (400 MHz, CDCl₃) shows signals at δ 2.45 (s, 3H, CH₃), 2.62 (s, 3H, CH₃), 7.25–7.45 (m, 4H, Ar-H).

  • MS: ESI-MS m/z 251.1 [M+H]⁺, confirming molecular weight.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In murine models, structurally related compounds reduce TNF-α production by 40–60% at 10 µM, suggesting potential COX-2 or NF-κB pathway modulation .

Anticancer Prospects

Molecular docking studies predict strong binding affinity (ΔG = −9.2 kcal/mol) to the EGFR kinase domain, comparable to erlotinib (ΔG = −10.1 kcal/mol) . In vitro assays against MCF-7 breast cancer cells show moderate cytotoxicity (IC₅₀ = 25 µM) .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for derivatization:

  • Halogen Substitution: Replacing the 3-chloro group with fluorine improves metabolic stability .

  • Methyl Group Modulation: Bulkier substituents at positions 3 and 5 enhance target selectivity.

Table 3: Derivative Activities

DerivativeBioactivity (IC₅₀)Target
3-Fluoro AnalogEGFR Inhibition: 0.8 µMNSCLC Cells
5-Cyclopropyl AnalogCOX-2 Inhibition: 85% at 10 µMMacrophages

Challenges and Future Directions

Pharmacokinetic Limitations

Low oral bioavailability (<20% in rats) due to poor aqueous solubility necessitates formulation strategies like nanoemulsions or prodrug approaches.

Target Identification

Ongoing efforts aim to elucidate precise molecular targets using CRISPR-Cas9 screens and proteomic profiling .

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